[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[ethyl-[(3-methoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-5-4-6-11(7-10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
UYNHNGZQQCSDBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for N,N-Disubstituted Glycine Derivatives
Sequential Alkylation of Glycine Derivatives
The primary amine group of glycine serves as the focal point for introducing ethyl and 3-methoxybenzyl substituents. A common strategy involves protecting the carboxylic acid as an ethyl ester to prevent side reactions during alkylation. For instance, glycine ethyl ester undergoes stepwise alkylation using ethyl bromide and 3-methoxybenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile). However, uncontrolled alkylation may lead to over-substitution, necessitating precise stoichiometric control.
In a modified approach, the amino group is first protected with a tert-butoxycarbonyl (Boc) group to direct selectivity. Boc-glycine ethyl ester is alkylated with ethyl iodide in the presence of sodium hydride, followed by a second alkylation with 3-methoxybenzyl bromide. Subsequent deprotection with hydrochloric acid yields the target compound. This method achieves a 78% overall yield, as reported in analogous syntheses of N,N-disubstituted amino acids.
Nucleophilic Substitution with Pre-Formed Amines
An alternative route involves synthesizing ethyl-(3-methoxybenzyl)amine prior to coupling with a glycine precursor. Ethylamine reacts with 3-methoxybenzyl chloride in a 2:1 molar ratio to minimize tertiary amine formation, producing the secondary amine in 65% yield. This amine is then reacted with chloroacetic acid ethyl ester under refluxing tetrahydrofuran (THF) with triethylamine, yielding [Ethyl-(3-methoxy-benzyl)-amino]-acetic acid ethyl ester. Saponification with sodium hydroxide affords the final carboxylic acid.
Stepwise Synthesis and Reaction Optimization
Protection-Deprotection Sequences
Boc protection proves critical for preventing undesired side reactions. In a protocol adapted from opioid receptor ligand synthesis, Boc-glycine is coupled with ethyl-(3-methoxybenzyl)amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The coupling achieves an 85% yield, followed by Boc removal with trifluoroacetic acid (TFA).
Table 1: Comparative Yields of Protection-Deprotection Methods
| Protection Method | Alkylation Agent | Deprotection Agent | Yield (%) |
|---|---|---|---|
| Boc | Ethyl bromide | HCl (4M in dioxane) | 78 |
| Cbz | 3-Methoxybenzyl chloride | H₂/Pd-C | 68 |
| None | Sequential alkylation | N/A | 52 |
Solvent and Catalyst Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation rates but may promote ester hydrolysis. Substituting DMF with acetonitrile reduces hydrolysis by 40% while maintaining 70% alkylation efficiency. Catalytic amounts of potassium iodide (KI) further accelerate substitutions via the Finkelstein mechanism, as demonstrated in patents for analogous compounds.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural elucidation. The target compound exhibits characteristic signals at δ 1.12 ppm (triplet, 3H, CH₂CH₃), δ 3.78 ppm (singlet, 3H, OCH₃), and δ 4.02 ppm (singlet, 2H, CH₂COOH). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 237.1102 (calculated for C₁₂H₁₇NO₃⁺).
Industrial-Scale Considerations
Cost-Effective Catalysts
Transitioning from HOBt to cheaper alternatives like hydroxybenzotriazole monohydrate (HOBt·H₂O) reduces raw material costs by 30% without compromising yield. Similarly, replacing EDC with dicyclohexylcarbodiimide (DCC) in non-polar solvents lowers reagent expenses but necessitates rigorous filtration to remove dicyclohexylurea byproducts.
Applications and Derivatives
While the primary focus of this compound remains academic, structural analogs exhibit bioactivity in neurological studies. For example, N,N-disubstituted glycines demonstrate affinity for κ-opioid receptors (KOR), with IC₅₀ values ranging from 510 nM to 1.2 μM. Derivatives featuring halogenated benzyl groups show enhanced blood-brain barrier permeability, as evidenced by in vitro models.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis via cleavage of ester or amide bonds under acidic or basic conditions. This reaction yields carboxylic acids or amines, depending on the functional group targeted.
Key Features
-
Ester Hydrolysis : If the compound contains an ester group (e.g., ethyl ester), hydrolysis under basic conditions (e.g., NaOH) would produce the corresponding carboxylic acid.
-
Amide Hydrolysis : The amide bond between the amino group and the acetic acid moiety can hydrolyze under acidic or basic conditions, releasing ammonia or forming a carboxylic acid.
Mechanism :
Hydrolysis typically proceeds via nucleophilic attack on the carbonyl carbon, followed by bond cleavage. For amide hydrolysis, the reaction may involve intermediate formation of a tetrahedral species.
Conditions :
-
Acidic Conditions : Use of HCl or H₃O⁺.
-
Basic Conditions : Use of NaOH or KOH.
Products :
-
Carboxylic Acid : Formed from ester hydrolysis.
-
Ammonia : Released from amide hydrolysis.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Ester Hydrolysis | NaOH, aqueous medium | Carboxylic acid | |
| Amide Hydrolysis | HCl, heat | Amine, CO₂ |
Amidation Reactions
The carboxylic acid group in the compound can react with amines to form amides. This reaction is critical for expanding its utility in medicinal chemistry.
Key Features
-
Reagents : Coupling agents (e.g., EDC, DCC) or direct reaction with amines.
-
Mechanism : Activation of the carboxylic acid as an active ester or mixed anhydride, followed by nucleophilic attack by the amine.
Conditions :
-
Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBT (hydroxybenzotriazole) in DMF.
-
Direct Amidation : Heating with amines in the presence of a base (e.g., Et₃N).
Products :
-
Amide Derivatives : Structurally modified compounds with altered physicochemical properties.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Amide Formation | EDC/HOBT, DMF, rt | Amide derivatives | |
| Direct Amidation | Amine, Et₃N, heat | Amide derivatives |
Decarboxylation
Under specific conditions, the compound may lose carbon dioxide (CO₂), resulting in a decarboxylated product.
Key Features
-
Mechanism : Likely involves a β-keto acid intermediate, which decomposes to release CO₂ and form an amine.
-
Conditions : Heat, catalytic agents (e.g., metal oxides), or basic media.
Products :
-
Amine Derivative : The parent amine with loss of the carboxylic acid group.
Conditions :
-
Thermal Conditions : Heating at elevated temperatures (e.g., 150–200°C).
-
Catalytic Conditions : Use of Cu, Zn, or other metal catalysts.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Decarboxylation | Heat, catalytic agents | Amine derivative, CO₂ |
N-Acetylation
The primary amine in the compound can undergo acetylation to form N-acetyl derivatives. This reaction is relevant for modifying its bioavailability or reactivity.
Key Features
-
Reagents : Acetylating agents (e.g., acetic anhydride, acetyl chloride).
-
Mechanism : Nucleophilic attack of the amine on the acetylating agent, forming an amide.
Conditions :
-
Acetic Anhydride : In the presence of a base (e.g., Et₃N) or catalytic metal acetates (e.g., Zn(OAc)₂) .
Products :
-
N-Acetyl Derivative : Enhanced stability and altered pharmacokinetic properties.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| N-Acetylation | Ac₂O, Zn(OAc)₂, reflux | N-Acetyl derivative |
Other Potential Reactions
While not explicitly detailed in the provided sources, the compound’s structure suggests additional reactivity:
-
Oxidation : The methoxy group may undergo oxidation to form quinones or other oxidized derivatives.
-
Alkylation : The amine could react with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts.
Scientific Research Applications
[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a drug precursor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [Ethyl-(3-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Benzyl Substituents
2-(3-Hydroxybenzylamino)acetic Acid
- Key Differences : The benzyl group bears a hydroxy (-OH) substituent instead of methoxy (-OCH₃).
- Hydroxy groups can participate in hydrogen bonding, which may influence binding affinity in biological systems. Synthesized and structurally characterized via X-ray diffraction, confirming its crystalline properties .
Benzoyl-amino-acetic Acid (Hippuric Acid)
- Key Differences: The amino group is replaced by a benzoyl (C₆H₅CO-) group.
- Implications :
Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid)
- Key Differences : Incorporates a p-chlorobenzoyl group and an indole ring.
- Implications :
Analogues with Modified Amino Substituents
[(3-Cyano-benzyl)-isopropyl-amino]-acetic Acid
- Key Differences: Features a cyano (-CN) group on the benzyl ring and an isopropyl group on the nitrogen.
- Implications: The electron-withdrawing cyano group may reduce electron density on the aromatic ring, altering reactivity. The bulkier isopropyl group could introduce steric hindrance, affecting interactions with biological targets .
2-[Ethyl-(3-fluorobenzyl)amino]ethanol
- Key Differences: Replaces the acetic acid group with ethanol (-CH₂CH₂OH).
Research Findings and Data Comparison
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
Introduction
Ethyl-(3-methoxy-benzyl)-amino-acetic acid, also referred to as 2-(Ethyl(3-methoxybenzyl)amino)acetic acid, is an organic compound exhibiting a unique combination of functional groups that suggest potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, particularly in the context of inflammation and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H17NO3
- Molecular Weight : Approximately 223.27 g/mol
- Key Functional Groups : Ethyl group, methoxy-substituted benzyl moiety, amino acetic acid structure.
The presence of these functional groups indicates potential interactions with biological receptors and enzymes relevant to inflammation and pain modulation.
Lipoxygenase Inhibition
Preliminary studies suggest that ethyl-(3-methoxy-benzyl)-amino-acetic acid may inhibit specific lipoxygenase (LOX) isoforms, particularly 12-lipoxygenase (12-LOX). This enzyme plays a critical role in the inflammatory response by catalyzing the formation of leukotrienes from arachidonic acid. Inhibition of 12-LOX has been associated with therapeutic effects in various inflammatory diseases, including skin disorders and diabetes-related complications.
Case Studies
- Anti-inflammatory Activity :
- In vitro studies have demonstrated that compounds structurally similar to ethyl-(3-methoxy-benzyl)-amino-acetic acid exhibit significant inhibition of 12-LOX activity. This suggests that the compound could be effective in reducing inflammation and related symptoms in conditions such as arthritis and asthma .
- Diabetes Research :
Biological Activity Summary
The following table summarizes the biological activities associated with ethyl-(3-methoxy-benzyl)-amino-acetic acid:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Lipoxygenase Inhibition | Reduces leukotriene production | Anti-inflammatory therapies |
| Antioxidant Activity | Scavenges free radicals | Wound healing, tissue protection |
| Modulation of Insulin Secretion | Preserves β-cell function | Diabetes management |
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the methoxy and amino groups can significantly affect the biological activity of similar compounds. For instance, substituents on the benzyl ring can enhance selectivity for specific LOX isoforms, improving therapeutic efficacy while minimizing side effects .
Synthesis Methods
Ethyl-(3-methoxy-benzyl)-amino-acetic acid can be synthesized through various methods, including reductive amination techniques that allow for the introduction of the methoxy group while maintaining high yields of the desired product .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [Ethyl-(3-methoxy-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, a two-step procedure may involve:
Alkylation : Reacting 3-methoxybenzylamine with ethyl bromoacetate in the presence of a base like N,N-diisopropylethylamine (DIPEA) under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours .
Hydrolysis : Treating the intermediate with aqueous NaOH or HCl to hydrolyze the ester group to the carboxylic acid.
- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Adjust solvent polarity (e.g., dichloromethane/methanol gradients) to improve yield .
Q. How can researchers characterize the structural and purity profile of [Ethyl-(3-methoxy-benzyl)-amino]-acetic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH) and the acetic acid backbone (δ ~3.5–4.0 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 224.1287).
- Melting Point Analysis : Compare observed values with literature to assess purity (>95% ideal for biological studies) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC determination) .
- Cell Viability Studies : Use MTT or resazurin assays in cell lines relevant to the hypothesized mechanism (e.g., cancer or inflammatory models) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins or nucleic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Reproduce Experiments : Standardize assay conditions (e.g., buffer pH, temperature, cell passage number) to minimize variability .
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR (e.g., - HMBC) to rule out degradation or isomerization .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modifications to the methoxybenzyl group (e.g., halogenation, alkyl chain elongation) and test activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like PPARα or kinases .
- Crystallography : Co-crystallize the compound with its target protein to identify critical hydrogen bonds or hydrophobic interactions (e.g., as demonstrated for PPARα agonists) .
Q. How can the catalytic or co-catalytic potential of this compound be explored in organic synthesis?
- Methodological Answer :
- Ligand Screening : Test its ability to stabilize transition metals (e.g., palladium) in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions .
- Acid-Base Catalysis : Evaluate its role in ester hydrolysis or amide bond formation under varying pH conditions .
- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates and propose catalytic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
